1-Chloropent-4-en-2-ol

Description

Significance of Chiral Allylic Alcohols in Synthetic Chemistry

Chiral allylic alcohols are of paramount importance in synthetic chemistry due to their prevalence in a wide array of natural products, pharmaceuticals, and agrochemicals. rsc.org These structures serve as versatile intermediates, enabling the stereocontrolled introduction of new functional groups and the construction of complex carbon skeletons. rsc.orgpitt.edu The demand for enantiomerically pure alcohols is consistently high, and methods to access them, such as kinetic resolution, are crucial for both laboratory-scale synthesis and industrial applications. rsc.orgencyclopedia.pub The ability to perform transformations such as directed epoxidations, cyclopropanations, and rearrangements like the Claisen and Cope rearrangements further underscores their synthetic utility. pitt.edu

The Role of Halogenated Alcohols in Complex Molecule Synthesis

Halogenated organic compounds, including halogenated alcohols, are integral to modern organic synthesis. rsc.org The presence of a halogen atom provides a reactive handle for a variety of transformations, including nucleophilic substitutions and cross-coupling reactions, which are fundamental for building molecular complexity. alevelchemistryhelp.co.ukijrpr.com Specifically, the transformation of alcohols into the corresponding chlorides is a widely used procedure for generating key synthetic intermediates. rsc.org Halogenated molecules are found in approximately 20% of active pharmaceutical ingredients and 30% of current agrochemicals, highlighting their importance in medicinal chemistry and materials science. rsc.org The strategic placement of a halogen, as seen in 1-chloropent-4-en-2-ol, can influence the reactivity and selectivity of subsequent chemical reactions, making these compounds valuable tools for synthetic chemists. nih.gov

Structural Features and Stereoisomeric Considerations of this compound

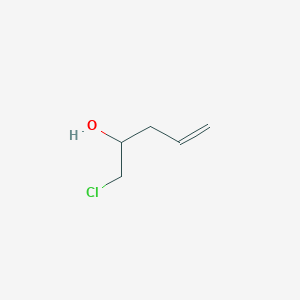

The molecular structure of this compound (C5H9ClO) incorporates a five-carbon chain with a chlorine atom at the C1 position, a hydroxyl group at the C2 position, and a double bond between C4 and C5. nih.gov This arrangement of functional groups gives rise to stereoisomerism. The carbon atom at the C2 position is a chiral center, meaning it can exist in two non-superimposable mirror image forms, known as enantiomers: (R)-1-chloropent-4-en-2-ol and (S)-1-chloropent-4-en-2-ol. guidechem.comscribd.com The presence of a double bond also introduces the possibility of geometric isomerism (cis/trans or E/Z), although in this specific molecule, the terminal nature of the double bond precludes this. The stereochemistry of the chiral center is crucial in asymmetric synthesis, as the biological activity of the final target molecule often depends on the precise three-dimensional arrangement of its atoms. scribd.comstackexchange.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H9ClO nih.gov |

| Molecular Weight | 120.58 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 13390-80-2 nih.gov |

| Canonical SMILES | C=CCC(CCl)O nih.gov |

Overview of Research Trajectories for this compound

Research involving this compound has been directed towards its application as a key intermediate in the synthesis of complex and biologically active molecules. For instance, (S)-1-chloropent-4-en-2-ol is a crucial building block in the stereocontrolled synthesis of Rosuvastatin (B1679574) calcium, a widely used cholesterol-lowering medication. researchgate.net In this synthesis, the compound undergoes a diastereoselective epoxidation to establish a key stereocenter. researchgate.net Furthermore, the versatile reactivity of this molecule allows for its use in various synthetic transformations. The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde, while the chlorine atom can be displaced in nucleophilic substitution reactions. The alkene functionality can also participate in a range of addition and isomerization reactions, further expanding its synthetic potential. scispace.com Current and future research will likely continue to explore the utility of this compound and its derivatives in the development of novel synthetic methodologies and the construction of new chemical entities with potential applications in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO |

|---|---|

Molecular Weight |

120.58 g/mol |

IUPAC Name |

1-chloropent-4-en-2-ol |

InChI |

InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2,5,7H,1,3-4H2 |

InChI Key |

RNJUQGWFGIUDIE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CCl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloropent 4 En 2 Ol and Its Stereoisomers

Enantioselective Approaches to (S)-1-Chloropent-4-en-2-ol

The synthesis of the specific enantiomer, (S)-1-chloropent-4-en-2-ol, is crucial for various applications, particularly as a building block in the synthesis of complex molecules. Enantioselective methods ensure the production of this desired stereoisomer with high purity.

Catalytic Asymmetric Allylation Strategies (e.g., Keck Allylation)

Catalytic asymmetric allylation of chloroacetaldehyde (B151913) is a primary method for synthesizing (S)-1-chloropent-4-en-2-ol. This approach involves the addition of an allyl group to the aldehyde in the presence of a chiral catalyst.

One of the most prominent methods is the Keck asymmetric allylation . This reaction utilizes a chiral titanium-based Lewis acid catalyst. Specifically, the reaction of anhydrous chloroacetaldehyde with allyltributylstannane (B1265786) in the presence of a catalyst formed from (S)-BINOL and titanium tetraisopropoxide ((S)-BINOL/Ti(O-i-Pr)₄) at -20°C yields the desired (S)-1-chloropent-4-en-2-ol. researchgate.netresearchgate.net Research has shown this method can produce the alcohol in a 67% yield with an enantiomeric excess (ee) of 94%. researchgate.net The optical purity is often determined by HPLC analysis after converting the alcohol to its benzoyl derivative. researchgate.net

The effectiveness of the Keck allylation is highly dependent on the catalyst system. Studies have compared different chiral ligands and metal sources to optimize the reaction's yield and enantioselectivity.

Table 1: Optimization of Keck Asymmetric Allylation of Chloroacetaldehyde

| Entry | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | (S)-BINOL/Ti(O-i-Pr)₄ | 67 | 94 |

| 2 | (S)-VANOL/Ti(O-i-Pr)₄ | 41 | 54 |

| 3 | (R)-VAPOL/Ti(O-i-Pr)₄ | 37 | 46 |

| 4 | (S)-BINOL/FeCl₃ | - | 8 |

| 5 | (S)-BINOL/InCl₃ | - | 30 |

Data sourced from research on the synthesis of rosuvastatin (B1679574). researchgate.net

Beyond titanium-based catalysts, other systems have been explored. Chiral chromium complexes , such as those derived from salen ligands, have been used for the asymmetric allylation of aldehydes. rsc.orgethz.chresearchgate.net These reactions can proceed at room temperature under visible light irradiation when combined with an organophotoredox catalyst, offering high diastereomeric ratios and enantioselectivities up to 99% ee. rsc.org

Organocatalytic methods represent another frontier. jst.go.jp Chiral secondary amines, like prolinol-type catalysts, can promote the asymmetric allylation of linear aldehydes, including chloroacetaldehyde. acs.org These methods are advantageous as they avoid the use of metals. jst.go.jp

Biocatalytic Pathways for Chiral Alcohol Formation

Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral alcohols. These methods typically involve the use of enzymes, such as reductases or lipases.

One primary biocatalytic route is the asymmetric reduction of the corresponding ketone , 1-chloropent-4-en-2-one. Ketoreductases (KREDs), a type of oxidoreductase, can catalyze the reduction of a carbonyl group to a hydroxyl group with high stereoselectivity. researchgate.net The process often requires a cofactor, such as NADPH, which can be regenerated in situ using a coupled-enzyme system (e.g., glucose/glucose dehydrogenase) to make the process more cost-effective. researchgate.netrsc.org

Another significant biocatalytic strategy is the enzymatic kinetic resolution of racemic 1-chloropent-4-en-2-ol. rsc.org This process uses enzymes, typically lipases, to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity. For instance, lipase-catalyzed acylation can be used to resolve a mixture of chloroalcohols.

Diastereoselective Synthesis Routes Involving this compound Derivatives

The diastereoselective synthesis of derivatives of this compound is critical for constructing molecules with multiple stereocenters.

Transformations from Chiral Epoxide Precursors (e.g., Epichlorohydrin)

A common and effective strategy for synthesizing chiral building blocks is to start from a readily available chiral precursor, a method known as chiral pool synthesis. (S)-Epichlorohydrin is a versatile C3 chiral building block used for this purpose. researchgate.netwikipedia.org

The synthesis can involve the reaction of (S)-epichlorohydrin with a suitable nucleophile to open the epoxide ring, followed by further transformations. For example, a process for preparing rivaroxaban (B1684504) utilizes (S)-epichlorohydrin in a reaction with ammonia (B1221849) and an aromatic aldehyde to produce an intermediate, (S)-1-chloro-3-(((aryl)methylene)amino)propan-2-ol, which maintains the stereocenter from the starting epoxide. google.com While not directly yielding this compound, this demonstrates the principle of using chiral epoxides to create more complex chiral molecules. google.com A similar strategy starting with (R)-epichlorohydrin has been used in the synthesis of a diyne building block with a chlorohydrin moiety. skemman.is

Stereocontrolled Functionalization Reactions

Once (S)-1-chloropent-4-en-2-ol is obtained, its double bond and hydroxyl group can be further functionalized in a stereocontrolled manner to introduce new stereocenters with defined relative stereochemistry.

A key example is the syn-diastereoselective epoxidation of the alkene in (S)-1-chloropent-4-en-2-ol. Research has shown that using a vanadium catalyst, such as VO(acac)₂, directs the epoxidation to occur on the same face as the existing hydroxyl group, resulting in a syn-epoxide. researchgate.netresearchgate.net This stereocontrolled reaction is a critical step in the synthesis of molecules like rosuvastatin, where the resulting epoxide sets the required 3R-chirality. researchgate.netresearchgate.net

Preparation of Structural Analogues and Isomers of this compound

The synthesis of structural analogues and isomers of this compound, where the chlorine atom or the hydroxyl group is replaced by other functionalities, expands the utility of this chemical scaffold.

Bromo Analogues: The corresponding bromo-analogue, 1-bromopent-4-en-2-ol , can be synthesized. nih.gov Methods for its preparation include the bromination of pent-4-en-1-ol. evitachem.com Another bromo-isomer, 5-bromopent-4-en-1-ol , has also been synthesized and used as a key intermediate in the synthesis of insect pheromones through Sonogashira coupling reactions. rsc.org

Azido (B1232118) Analogues: The azide (B81097) analogue, 1-azidopent-4-en-2-ol , can be prepared through nucleophilic substitution of a suitable precursor. The related compound 5-azidopent-1-en-3-yne has been synthesized from pent-4-en-2-ynyl methanesulfonate (B1217627) by reaction with sodium azide. arkat-usa.org Similarly, 4-azidobut-1-ene is prepared by reacting 4-bromo-1-butene (B139220) with sodium azide in DMF. These methods suggest that 1-azidopent-4-en-2-ol could be synthesized from a corresponding bromo or sulfonate precursor.

Amino Analogues: The amino analogue, 1-aminopent-4-en-2-ol , is another structural variant. nih.gov

Mechanistic Insights and Chemical Transformations of 1 Chloropent 4 En 2 Ol

Oxidative Transformations

The presence of an alkene and a secondary alcohol makes 1-chloropent-4-en-2-ol a substrate for various oxidative reactions. The interplay between these two functional groups, particularly in directed reactions, is of significant synthetic interest.

Diastereoselective Epoxidation Reactions (e.g., VO(acac)₂-catalyzed)

The epoxidation of the olefin in this compound can be achieved with high levels of diastereoselectivity by leveraging the directing effect of the adjacent hydroxyl group. Vanadium-based catalysts, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), are particularly effective for this transformation when used with an alkyl hydroperoxide oxidant, like tert-butyl hydroperoxide (TBHP).

The reaction mechanism involves the coordination of the allylic alcohol to the vanadium(V) center, which is formed in situ from the VO(acac)₂ precatalyst and TBHP. This coordination creates a rigid, cyclic transition state where the oxidant is delivered to the face of the double bond syn to the hydroxyl group. This directed delivery results in the formation of the syn-epoxide with high diastereoselectivity. The order of reactivity for this catalytic system is typically allylic alcohols > homoallylic alcohols > simple alkenes, underscoring the importance of the hydroxyl group's directing ability.

While specific data for this compound is not extensively published, the diastereoselectivity of this reaction is well-established for analogous allylic alcohols, as detailed in the following table.

Table 1: Representative VO(acac)₂-Catalyzed Diastereoselective Epoxidations of Allylic Alcohols

| Substrate | Oxidant | Catalyst | Solvent | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| (E)-Hex-3-en-2-ol | TBHP | VO(acac)₂ | Benzene | 98:2 |

| Geraniol | TBHP | VO(acac)₂ | CH₂Cl₂ | >95:5 (at allylic OH) |

| (Z)-Pent-3-en-2-ol | TBHP | VO(acac)₂ | Benzene | 99:1 |

| Cyclohex-2-en-1-ol | TBHP | VO(acac)₂ | Benzene | 98:2 |

Carbon-Carbon Bond Forming Reactions

The dual reactivity of the allylic chloride and the terminal alkene in this compound provides multiple avenues for the formation of new carbon-carbon bonds, enabling chain extension and the construction of more complex carbon skeletons.

Palladium-Catalyzed Alkylation Reactions

The allylic chloride moiety of this compound is an excellent electrophile for palladium-catalyzed allylic alkylation, commonly known as the Tsuji-Trost reaction. wikipedia.org The reaction proceeds through a characteristic mechanism involving a π-allylpalladium intermediate. First, a palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond, forming a cationic η³-π-allylpalladium(II) complex and liberating the chloride ion. wikipedia.org This complex is then susceptible to attack by a wide range of soft nucleophiles, such as stabilized enolates (e.g., malonates), which add to one of the terminal carbons of the allyl system. The final step is the reductive elimination of the palladium catalyst, which re-enters the catalytic cycle.

Research has demonstrated the successful palladium(0)-catalyzed alkylation of (4S)-1-chloropent-2-en-4-ol, a stereoisomer of the title compound, with the anion of N-(diphenylmethyleneamino)acetonitrile. researcher.life This reaction showcases the ability to form a new carbon-carbon bond at the C1 position, displacing the chloride. researcher.life

Table 2: Palladium-Catalyzed Alkylation of this compound Derivatives

| Allylic Substrate | Nucleophile | Catalyst | Ligand | Base | Product |

|---|---|---|---|---|---|

| (4S)-1-Chloropent-2-en-4-ol | N-(Diphenylmethyleneamino)acetonitrile anion | Pd₂(dba)₃ | dppe | NaH | (S,E)-2-((Diphenylmethylene)amino)-3-(1-hydroxyprop-2-en-1-yl)pent-4-enenitrile |

| Cinnamyl Chloride | Diethyl malonate | [Pd(allyl)Cl]₂ | rac-BINAP | K₂CO₃ | Diethyl 2-cinnamylmalonate |

| Allyl Acetate | Sodium diethyl malonate | Pd(PPh₃)₄ | PPh₃ | - | Diethyl allylmalonate |

Olefin Metathesis Reactions (e.g., Grubbs Catalyst Applications)

The terminal alkene in this compound is a suitable substrate for olefin metathesis reactions, catalyzed by ruthenium complexes such as Grubbs catalysts. organic-chemistry.org These catalysts are known for their high tolerance of various functional groups, including alcohols and halides. organic-chemistry.org This transformation can be applied in two main ways: cross-metathesis (CM) and ring-closing metathesis (RCM).

In cross-metathesis, this compound reacts with another olefin to create a new, longer-chain alkene, with ethylene (B1197577) as a volatile byproduct. organic-chemistry.org This allows for the introduction of new functional groups at the terminus of the molecule. For example, reacting it with an acrylate (B77674) ester would yield a new α,β-unsaturated ester. Studies on the cross-metathesis of similar substrates like methallyl chloride have shown that second-generation Hoveyda-Grubbs and Stewart-Grubbs catalysts are effective. frontiersin.org

Ring-closing metathesis can be employed on derivatives of this compound that contain a second terminal alkene. organic-chemistry.orgwikipedia.org For example, after an initial alkylation of the hydroxyl group with an olefin-containing fragment (e.g., an allyl ether), the resulting diene can undergo RCM to form cyclic ethers.

Table 3: Representative Olefin Metathesis Reactions with Allylic Substrates

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Product Type |

|---|---|---|---|---|

| Cross-Metathesis | This compound | Methyl Acrylate | Grubbs II | Functionalized Heptenoate |

| Cross-Metathesis | Methallyl Chloride | Olefin with Benzyl Ether | Stewart-Grubbs | Functionalized Methallyl Halide frontiersin.org |

| Ring-Closing Metathesis | Diethyl diallylmalonate | - | Grubbs I | Diethyl 3-cyclopentene-1,1-dicarboxylate |

| Ring-Closing Metathesis | O-Allyl-1-chloropent-4-en-2-ol | - | Grubbs II | Substituted Dihydropyran |

Copper-Promoted Coupling Reactions (for alkyne analogues)

For an alkyne analogue such as 1-chloropent-4-yn-2-ol, copper-promoted coupling reactions provide a powerful method for C-C bond formation at the alkyne terminus. The Sonogashira coupling, a palladium-catalyzed reaction that uses copper(I) as a co-catalyst, is a premier method for coupling terminal alkynes with vinyl or aryl halides. wikipedia.orggold-chemistry.org

In a related transformation, copper can catalyze the direct coupling of terminal alkynes with allylic halides. researchgate.net This reaction typically involves the formation of a copper acetylide intermediate in situ through the reaction of the terminal alkyne with a copper(I) salt in the presence of a base. This copper acetylide then acts as a nucleophile, displacing the chloride from an allylic substrate. For an alkyne analogue of this compound, this could be envisioned as an intermolecular coupling with another molecule or an intramolecular reaction if the halide were located elsewhere in the molecule.

Table 4: Representative Copper-Promoted Coupling Reactions with Alkynes and Halides

| Reaction Type | Alkyne Substrate | Halide Substrate | Catalyst System | Base | Product Type |

|---|---|---|---|---|---|

| Sonogashira Coupling | Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₂NH | Diphenylacetylene organic-chemistry.org |

| Carboxylative Coupling | Phenylacetylene | Allyl Chloride | (IPr)CuCl | Cs₂CO₃ | Allyl 3-phenylpropiolate researchgate.net |

| Benzylation | Phenylacetylene | Benzyl Bromide | CuI | DBU | 1,3-Diphenylpropyne rsc.org |

| Copper-Free Sonogashira | Phenylacetylene | 4-Iodotoluene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1-Methyl-4-(phenylethynyl)benzene |

Intramolecular Cyclization and Rearrangement Reactions

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a chloride leaving group within the same molecule makes this compound an ideal substrate for intramolecular cyclization. This transformation, an intramolecular Williamson ether synthesis, can be used to construct substituted tetrahydrofuran (B95107) rings. masterorganicchemistry.comwikipedia.org

The reaction is typically initiated by treating the substrate with a strong base, such as sodium hydride (NaH), which deprotonates the C2 hydroxyl group to form a nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then attacks the C1 carbon in an intramolecular SN2 reaction, displacing the chloride ion and forming a five-membered ring. libretexts.org This cyclization results in the formation of 2-vinyltetrahydrofuran-3-ol. The stereochemistry of the starting material influences the stereochemical outcome of the product. According to Baldwin's rules, this 5-exo-tet cyclization is a favored process.

Table 5: Intramolecular Williamson Ether Synthesis for Tetrahydrofuran Formation

| Substrate | Base | Solvent | Product | Ring Formation |

|---|---|---|---|---|

| This compound | NaH | THF | 2-Vinyltetrahydrofuran-3-ol | 5-exo-tet |

| 5-Bromo-1-pentanol | NaH | THF | Tetrahydropyran | 6-exo-tet |

| 4-Bromo-1-butanol | K₂CO₃ | Acetone | Tetrahydrofuran | 5-exo-tet |

| (2S,3R)-1-Chloro-3-methylpentan-2-ol | KOtBu | tBuOH | (2R,3R)-2,3-Dimethyl-tetrahydrofuran | 5-exo-tet |

Reductive Transformations

The terminal alkene functional group in this compound can be readily reduced through catalytic hydrogenation. libretexts.org This reaction involves the addition of two hydrogen atoms across the double bond, resulting in a saturated alkane. libretexts.org The process is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. libretexts.org

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. libretexts.orgopenstax.org The reaction occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. openstax.org This leads to the syn-addition of hydrogen atoms, meaning both hydrogens add to the same face of the double bond. openstax.org While catalytic hydrogenation is highly effective for reducing the C=C double bond, certain catalysts, particularly palladium, can sometimes promote the hydrogenolysis (cleavage) of carbon-halogen bonds. acs.org However, conditions can often be optimized to selectively reduce the alkene without affecting the chloro-substituent. acs.orgacs.org

| Reactant | Reagents | Product |

|---|---|---|

| This compound | H₂, Catalyst (e.g., Pd/C, PtO₂) | 1-Chloropentan-2-ol |

Stereochemical Control in Reactions of this compound

The Mitsunobu reaction is renowned for its ability to proceed with a predictable and clean inversion of stereochemistry at a chiral secondary alcohol center. researchgate.netchem-station.com This makes it an invaluable tool for controlling the stereochemical outcome of a synthesis. organic-chemistry.orgchemistrysteps.com

When a chiral, enantiomerically-pure sample of this compound is subjected to Mitsunobu conditions with an external nucleophile (such as a carboxylic acid), the reaction proceeds via a classic SN2 mechanism. wikipedia.orgchemistrysteps.com The key steps are:

The triphenylphosphine (B44618) and DEAD activate the alcohol's hydroxyl group, converting it into a bulky, positively charged alkoxyphosphonium salt, which is an excellent leaving group. organic-chemistry.org

The nucleophile then attacks the electrophilic carbon atom bearing this leaving group from the backside. chemistrysteps.com

This backside attack forces the displacement of the leaving group and results in a complete inversion of the stereocenter's configuration. researchgate.net

For example, if the starting material is (R)-1-chloropent-4-en-2-ol, the product formed after reaction with a nucleophile like benzoic acid would be the corresponding (S)-ester. This reliable stereoinversion is a cornerstone of modern asymmetric synthesis. chem-station.com

| Starting Material Stereochemistry | Reaction | Key Feature | Product Stereochemistry |

|---|---|---|---|

| (R)-1-Chloropent-4-en-2-ol | Mitsunobu Reaction (with external nucleophile) | SN2 backside attack | (S)-Product |

| (S)-1-Chloropent-4-en-2-ol | Mitsunobu Reaction (with external nucleophile) | SN2 backside attack | (R)-Product |

Strategic Applications of 1 Chloropent 4 En 2 Ol in Complex Chemical Synthesis

Key Intermediate in Pharmaceutical Synthesis

The precise arrangement of functional groups in 1-chloropent-4-en-2-ol makes it an ideal starting material for the synthesis of various pharmaceutical agents. Its utility is particularly evident in the construction of chiral side chains and complex core structures of modern drugs.

Asymmetric Synthesis of Rosuvastatin (B1679574) Calcium and its Precursors

This compound is a crucial precursor in the asymmetric synthesis of Rosuvastatin Calcium, a widely prescribed medication for lowering cholesterol. A key step in a concise and stereocontrolled synthesis of this drug involves the syn-diastereoselective epoxidation of (S)-1-chloropent-4-en-2-ol. This reaction, catalyzed by vanadyl acetylacetonate (B107027) (VO(acac)₂), establishes the required 3R-chirality of the diol side chain of Rosuvastatin.

The diastereoselectivity of this epoxidation is influenced by the choice of oxidant and the reaction conditions. The use of tert-butyl hydroperoxide (TBHP) as the oxidant in conjunction with VO(acac)₂ provides the desired epoxide with good diastereoselectivity.

| Oxidant | Diastereomeric Ratio (syn:anti) |

| tert-butyl hydroperoxide (TBHP) | 5:2 |

| Cumene hydroperoxide (CHP) | 2:1 |

This catalytic approach allows for the efficient and stereocontrolled installation of a key stereocenter in the Rosuvastatin molecule, highlighting the strategic importance of this compound as a chiral building block in pharmaceutical manufacturing.

Derivatization for GPR120 Modulators

The application of this compound in the derivatization of GPR120 modulators is not extensively documented in publicly available scientific literature. While the synthesis of GPR120 agonists often involves chiral intermediates, a direct synthetic route employing this compound has not been identified in the current body of research.

Precursors for Macrolactams with Biological Activity

There is limited information available in the scientific literature detailing the use of this compound as a direct precursor for the synthesis of macrolactams with biological activity. While the functional groups present in this compound could theoretically be elaborated into a macrolactam structure, specific examples of this application are not readily found in published research.

Building Block for Chiral Auxiliaries and Natural Product Analogues

Beyond its role in pharmaceutical synthesis, this compound is a valuable starting material for the creation of chiral auxiliaries and complex molecular motifs found in natural products. Its ability to introduce chirality and provide handles for further chemical transformation makes it a powerful tool for synthetic chemists.

Synthesis of Asymmetric 1-Aminocyclopropanecarboxylic Acids (ACCs)

While direct use of this compound is not explicitly detailed, a closely related derivative, (4S)-1-chloropent-2-en-4-ol, is utilized in a novel strategy for the synthesis of asymmetric 1-aminocyclopropanecarboxylic acids (ACCs). ACCs are constrained amino acids that are important components of peptides and peptidomimetics.

The synthesis involves a palladium(0)-catalyzed alkylation of the (4S)-1-chloropent-2-en-4-ol derivative with the anion of N-(diphenylmethyleneamino)acetonitrile. This is followed by an SN' cyclization under Mitsunobu conditions to produce a diastereomerically enriched 1-amino-2-(prop-1-enyl)cyclopropanecarbonitrile. This intermediate serves as a suitable precursor to asymmetric ACCs. This synthetic strategy demonstrates the potential of chloropentenol scaffolds in the construction of highly functionalized and stereochemically defined cyclopropane-containing molecules.

Construction of Chiral Syn-1,3-Diol Motifs

The syn-1,3-diol motif is a common structural feature in many natural products and biologically active molecules. Chiral homoallylic alcohols, such as this compound, are valuable precursors for the stereocontrolled synthesis of these motifs. The stereocenter of the homoallylic alcohol can direct the stereochemical outcome of subsequent reactions, allowing for the construction of the desired syn-1,3-diol arrangement.

Various methods have been developed for the diastereoselective synthesis of syn-1,3-diols from homoallylic alcohols. One such method involves an iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate. This approach delivers a C6-formyl statin side chain that incorporates the syn-1,3-diol moiety, showcasing the utility of this class of compounds in building complex stereochemical arrays. The ability to transform a simple chiral alcohol into a more complex diol structure with high fidelity is a testament to the synthetic power of building blocks like this compound.

Intermediates in Polyunsaturated Ether Lipid Synthesis

Extensive research has been conducted to elucidate the synthetic pathways of polyunsaturated ether lipids, a class of compounds with significant biological activity. While various synthetic strategies have been developed, the role of specific intermediates is crucial in achieving the desired molecular architecture. However, based on a thorough review of the available scientific literature, the compound This compound has not been identified as a documented intermediate in the synthesis of polyunsaturated ether lipids.

Investigations into the synthesis of complex lipids, such as the docosahexaenoic acid (DHA)-like methoxylated ether lipids found in shark liver oil, have detailed the use of various building blocks and intermediates. These syntheses often involve multi-step processes utilizing chiral precursors and coupling reactions to construct the polyunsaturated alkyl chain and attach it to the glycerol backbone. While chlorohydrin moieties have been mentioned as reactive intermediates in certain lipid syntheses, the specific structure of this compound has not been implicated in these established pathways.

The current body of scientific literature does not provide evidence for the application of this compound as a precursor or intermediate in the creation of polyunsaturated ether lipids. Therefore, no detailed research findings or data tables regarding its specific role in this context can be presented.

Computational Chemistry and Theoretical Studies on 1 Chloropent 4 En 2 Ol Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, orbital energies, and molecular geometry, which in turn dictate the compound's reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For a molecule like 1-chloropent-4-en-2-ol, DFT calculations could be employed to determine optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Relates to the ability to donate electrons. |

| LUMO Energy | - | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |

| Dipole Moment | - | Provides insight into the molecule's polarity. |

Note: The values in this table are for illustrative purposes only, as specific DFT studies on this compound are not available.

Semiempirical Methods in Conformational Analysis

Semiempirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative to ab initio methods like DFT. These methods are particularly useful for exploring the conformational landscape of flexible molecules. For this compound, with its rotatable bonds, semiempirical methods could efficiently identify various low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions by mapping out the energetic changes that occur as reactants are converted to products.

Potential Energy Surface Mapping

A potential energy surface (PES) is a conceptual and mathematical tool that represents the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES for a reaction involving this compound, chemists could identify the most likely reaction pathways. wayne.edu This involves locating stationary points on the surface, which correspond to reactants, products, intermediates, and transition states. libretexts.org

Investigation of Reaction Intermediates

Many chemical reactions proceed through one or more transient species known as reaction intermediates. Computational methods can be used to predict the structure and stability of potential intermediates in reactions of this compound. For instance, in a potential nucleophilic substitution reaction, the existence and nature of a carbocation intermediate could be investigated. Understanding these intermediates is key to a complete description of the reaction mechanism.

Stereochemical Predictions and Stereoelectronic Effects

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a critical role in its chemical behavior. Computational methods can predict the stereochemical outcome of reactions.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms. wikipedia.org These effects can have a profound influence on the reactivity and stability of a molecule. msu.ru For this compound, stereoelectronic effects could influence the preferred conformations of the molecule and the stereoselectivity of its reactions. For example, the interaction between the lone pairs of the oxygen atom and the antibonding orbital of the carbon-chlorine bond could affect the reactivity of the chlorine atom. A detailed computational analysis would be required to quantify these effects.

Advanced Spectroscopic and Analytical Characterization Methodologies in 1 Chloropent 4 En 2 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 1-chloropent-4-en-2-ol, both ¹H and ¹³C NMR would provide invaluable information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count).

Expected ¹H NMR Data: Based on the structure of this compound, one would anticipate signals corresponding to the vinyl protons (=CH₂ and =CH-), the proton on the carbon bearing the hydroxyl group (-CH(OH)-), the protons of the methylene (B1212753) group adjacent to the double bond (-CH₂-), and the protons of the chloromethyl group (-CH₂Cl). The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon environments within the molecule.

Expected ¹³C NMR Data: For this compound, five distinct signals would be expected, corresponding to the two sp² hybridized carbons of the alkene, the carbon atom bonded to the hydroxyl group, the methylene carbon, and the carbon atom bonded to the chlorine atom. The chemical shifts of these carbons would be influenced by the electronegativity of the attached atoms (oxygen and chlorine) and the hybridization state.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental data may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | 3.5 - 3.7 | 45 - 55 |

| C2-H | 3.9 - 4.2 | 68 - 75 |

| C3-H₂ | 2.2 - 2.5 | 35 - 45 |

| C4-H | 5.7 - 5.9 | 130 - 138 |

| C5-H₂ | 5.0 - 5.3 | 115 - 120 |

| O-H | Variable | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Expected IR Absorption Bands: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-O stretch, the C=C stretch of the alkene, the =C-H stretch, and the C-Cl stretch.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H Stretch (broad) | 3200 - 3600 |

| Alcohol | C-O Stretch | 1050 - 1150 |

| Alkene | C=C Stretch | 1640 - 1680 |

| Alkene | =C-H Stretch | 3010 - 3095 |

| Alkyl Halide | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., Electrospray MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For a relatively small molecule like this compound, techniques like Electrospray Ionization (ESI) or Electron Impact (EI) could be employed.

Expected Mass Spectrum Data: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (120.58 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be expected, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways could include the loss of a water molecule (H₂O), a chlorine radical (Cl•), or cleavage of the carbon-carbon bonds.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₅H₉ClO]⁺ | Molecular Ion | 120/122 |

| [C₅H₇O]⁺ | Loss of HCl | 83 |

| [C₅H₉O]⁺ | Loss of Cl | 85 |

| [C₄H₇]⁺ | Loss of CH₂ClOH | 55 |

| [CH₂Cl]⁺ | Chloromethyl cation | 49/51 |

Optical Rotation and Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral molecule, containing a stereocenter at the carbon bearing the hydroxyl group (C2), it can exist as two enantiomers, (R)- and (S)-.

Optical Rotation: Enantiomerically pure samples of this compound will rotate plane-polarized light. The specific rotation ([α]) is a characteristic physical property for each enantiomer, with equal magnitude but opposite direction. A polarimeter is used to measure the observed rotation, which can then be used to calculate the specific rotation. However, specific optical rotation values for the enantiomers of this compound are not readily found in the scientific literature.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful techniques for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample. The development of a successful chiral separation method would involve screening different chiral columns and mobile phases to achieve baseline separation of the (R)- and (S)-enantiomers.

X-ray Crystallography of Crystalline Derivatives (if available)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, this technique requires a well-ordered single crystal. As this compound is a liquid at room temperature, it would need to be converted into a crystalline derivative for this analysis.

Application to Derivatives: If a suitable crystalline derivative of this compound could be prepared (e.g., through esterification of the hydroxyl group with a carboxylic acid that promotes crystallization), X-ray crystallography could unambiguously determine its solid-state conformation and the relative and absolute stereochemistry. To date, no crystal structures of this compound or its derivatives appear to be available in the public crystallographic databases.

Future Research Directions and Emerging Trends for 1 Chloropent 4 En 2 Ol

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiomerically pure 1-chloropent-4-en-2-ol is a primary objective, as stereochemistry is crucial in the synthesis of bioactive molecules. Future research will heavily focus on novel catalytic systems capable of high enantioselectivity.

One promising avenue is the use of transition metal catalysts. For instance, iridium-based catalysts have demonstrated high efficiency in the asymmetric hydrogenation of α-halogenated ketones to produce chiral halohydrins with excellent yields (up to 99%) and enantioselectivities (up to 99% ee). beilstein-journals.org Applying this methodology to the precursor, 1-chloropent-4-en-2-one, could provide a direct and efficient route to enantiopure (R)- or (S)-1-chloropent-4-en-2-ol. Similarly, organocatalysts, such as those derived from cinchona alkaloids, have been effective in the asymmetric bromohydroxylation of allylic alcohols, achieving up to 95% ee. nih.gov Adapting these systems for chlorohydroxylation represents a significant area for future work.

Biocatalysis offers another powerful approach. Halohydrin dehalogenases (HHDHs) are enzymes that can catalyze the formation of halohydrins and their corresponding epoxides. oxinst.com Through protein engineering, the substrate specificity and enantioselectivity of these enzymes can be tailored. mt.com Future research will likely involve engineering HHDHs to efficiently produce specific enantiomers of this compound. These enzymes are highly valuable for synthesizing chiral compounds due to their diverse catalytic capabilities and inherent stereoselectivity. nih.gov

| Catalyst Type | Example | Transformation | Reported Efficiency | Potential Application for this compound |

|---|---|---|---|---|

| Transition Metal | Ir/f-phamidol | Asymmetric hydrogenation of α-chloro ketones | Up to 99% yield, >20:1 dr, up to 99% ee beilstein-journals.org | Enantioselective reduction of 1-chloropent-4-en-2-one |

| Organocatalyst | (DHQD)2PHAL | Asymmetric bromohydroxylation of alkenes | Up to 95% ee nih.gov | Asymmetric chlorohydroxylation of 1,4-pentadiene |

| Biocatalyst | Engineered Halohydrin Dehalogenase (HHDH) | Enantioselective formation and ring-opening of epoxides | High stereoselectivity (>99% ee) mt.com | Direct enantioselective synthesis or kinetic resolution |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. Future research into the synthesis of this compound will increasingly incorporate green chemistry principles to minimize environmental impact.

Key strategies include the use of environmentally benign solvents and reagents. The classic halohydrin formation reaction often uses water as both a solvent and a nucleophile, which is an inherently green approach. libretexts.orgchemistrysteps.comyoutube.com Research could focus on optimizing this process to eliminate the need for any organic co-solvents. Furthermore, exploring alternative halogenating agents to replace molecular chlorine, potentially with in situ generated sources, could improve safety and reduce waste. The use of hydrogen peroxide as a green oxidant in catalytic cycles is another area of interest. core.ac.uk

Biocatalysis, as mentioned previously, is a cornerstone of green chemistry. Enzymatic reactions are conducted in aqueous media under mild temperature and pressure conditions, generating minimal waste. The use of immobilized enzymes could further enhance sustainability by allowing for catalyst recycling and integration into continuous processes. oxinst.com

| Principle | Conventional Approach | Potential Green Approach | Advantage |

|---|---|---|---|

| Solvent | Chlorinated organic solvents (e.g., CCl4, DCM) chemistrysteps.com | Water, Ethanol, or solvent-free conditions core.ac.uk | Reduced toxicity and environmental impact |

| Catalyst | Stoichiometric reagents | Recyclable biocatalysts or metal catalysts | Waste reduction, lower catalyst loading |

| Reagents | Molecular halogens (Cl2) | Water as nucleophile, H2O2 as oxidant youtube.comcore.ac.uk | Increased safety, cleaner byproducts |

| Conditions | Potentially harsh temperatures and pressures | Ambient temperature and pressure | Lower energy consumption |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a transformative technology in chemical manufacturing. Its application to the synthesis of this compound is a significant future trend, offering advantages in safety, efficiency, and scalability.

The synthesis of halohydrins can be exothermic and involve hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer and temperature control, mitigating the risks of thermal runaways. wiley.com This precise control also leads to improved reaction selectivity and reproducibility. Automated flow systems can continuously pump reactants through a reactor, allowing for the safe and efficient synthesis of compounds on scales from research to manufacturing without re-optimization. researchgate.netst-andrews.ac.uk

Furthermore, automated platforms enable high-throughput experimentation for rapid optimization of reaction conditions (e.g., temperature, residence time, stoichiometry). digitellinc.comnih.gov Integrating purification modules can create a fully automated "synthesis-to-stock" process, accelerating the production of this compound and its derivatives for further research and development. st-andrews.ac.uk

| Feature | Benefit | Relevance to Synthesis |

|---|---|---|

| Enhanced Heat Transfer | Improved safety, prevents runaway reactions wiley.com | Crucial for controlling exothermic halogenation reactions. |

| Precise Control | Higher yields and selectivity, better reproducibility wiley.com | Minimizes byproduct formation. |

| Scalability | Seamless transition from lab to production scale researchgate.net | Facilitates large-scale manufacturing. |

| Automation | High-throughput screening and process optimization digitellinc.com | Accelerates discovery of optimal reaction conditions. |

| Containment | Safe handling of hazardous reagents st-andrews.ac.uk | Reduces operator exposure to chlorine or other halogenating agents. |

Advanced Mechanistic Studies using In-Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanism is essential for optimizing the synthesis of this compound and developing more effective catalysts. The mechanism of halohydrin formation is generally understood to proceed through a cyclic halonium ion intermediate. libretexts.orgchemistrysteps.com However, the precise dynamics, especially in asymmetric catalytic systems, remain an area for advanced study.

Future research will leverage in-situ spectroscopic techniques to monitor these reactions in real time. For example, in-situ Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses, providing invaluable kinetic and mechanistic data. mt.comwiley.com Time-resolved resonance Raman spectroscopy is particularly powerful for identifying and characterizing short-lived reactive intermediates. nih.gov These techniques can elucidate the role of the catalyst, identify rate-limiting steps, and reveal unexpected reaction pathways, leading to knowledge-driven process optimization. wiley.comdigitellinc.com

Expanding the Synthetic Scope to New Classes of Molecules

This compound is a bifunctional molecule containing both a chlorohydrin moiety and a terminal alkene. This dual reactivity makes it a versatile building block for synthesizing a wide array of more complex molecules. A key future direction will be to fully exploit this synthetic potential.

The chlorohydrin can be readily converted into an epoxide via an intramolecular SN2 reaction using a base. chemistrysteps.com This epoxide is a key intermediate that can be opened by various nucleophiles (e.g., azides, cyanides, amines) to introduce new functional groups. oxinst.com This provides access to important classes of compounds such as amino alcohols and azido (B1232118) alcohols.

Simultaneously, the terminal alkene group can undergo a range of transformations, including epoxidation, dihydroxylation, metathesis, or hydrogenation. The strategic combination of reactions at both functional groups opens a pathway to a diverse library of complex chiral molecules, which could be valuable in medicinal chemistry and materials science.

| Functional Group | Reaction | Product Class | Potential Application |

|---|---|---|---|

| Chlorohydrin | Intramolecular cyclization (with base) | Vinyl Epoxides | Versatile electrophilic intermediate chemistrysteps.com |

| Epoxidation followed by nucleophilic opening (e.g., with NaN3) | Azido Alcohols | Precursors to amino alcohols, click chemistry | |

| Alkene | Olefin Metathesis | Higher Alkenols | Synthesis of complex natural products |

| Hydroboration-Oxidation | Chlorinated Diols | Building blocks with multiple stereocenters | |

| Both | Sequential or Tandem Reactions | Highly functionalized chiral molecules | Drug discovery, materials science |

Q & A

Q. How can researchers synthesize and characterize 1-Chloropent-4-en-2-ol with high purity for experimental use?

- Methodological Answer : Synthesis typically involves allylic chlorination or hydroxylation of pentene precursors. For example, chlorination of pent-4-en-2-ol using thionyl chloride (SOCl₂) under controlled anhydrous conditions yields this compound. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the compound. Characterization requires NMR (¹H and ¹³C), IR spectroscopy (to confirm C-Cl and -OH stretches), and GC-MS for purity assessment (>98%). For novel syntheses, report yields, retention factors, and spectral data in tabular form (e.g., δ values for NMR peaks) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats due to the compound’s volatility and potential toxicity. Store in amber glass bottles under inert gas (N₂/Ar) to prevent degradation. Emergency protocols should include immediate rinsing for skin/eye contact and neutralization of spills with sodium bicarbonate. Reference Safety Data Sheets (SDS) for acute toxicity data and disposal guidelines (e.g., incineration for halogenated waste) .

Q. How can reaction conditions (e.g., temperature, catalysts) be optimized for synthesizing this compound?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach to test variables:

- Catalysts : Compare Lewis acids (e.g., AlCl₃ vs. ZnCl₂) for chlorination efficiency.

- Temperature : Test ranges from 0°C to 40°C to minimize side reactions.

- Solvent polarity : Evaluate dichloromethane vs. ethers for reaction kinetics.

Use ANOVA to analyze yield differences and construct response surface models. Document results in a table (e.g., "Effect of Catalyst on Yield at 25°C") .

Advanced Research Questions

Q. How can stereochemical outcomes in reactions involving this compound be analyzed, given its chiral center and alkene geometry?

- Methodological Answer : Employ chiral HPLC or polarimetry to determine enantiomeric excess (ee). For alkene configuration (cis/trans), use NOE NMR or X-ray crystallography . Computational tools like Density Functional Theory (DFT) predict preferred conformers and transition states. For example, compare calculated vs. experimental IR spectra to validate stereochemical assignments .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution or elimination reactions?

- Methodological Answer : Use Molecular Dynamics (MD) simulations to model solvent effects on reaction pathways. Quantum Mechanical/Molecular Mechanical (QM/MM) methods assess activation energies for SN1/SN2 mechanisms. Validate predictions with kinetic isotope effects (KIEs) or Hammett plots. Publish computational parameters (basis sets, solvation models) and benchmark against experimental rate constants .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent yields or spectral anomalies?

- Methodological Answer : Apply triangulation by repeating experiments under identical conditions and cross-validating with alternative techniques (e.g., replacing GC-MS with LC-MS for purity checks). Investigate potential impurities via 2D NMR (COSY, HSQC) or spiking experiments. For statistical outliers, use Grubbs’ test to identify and exclude anomalous data points. Document discrepancies in supplementary materials with raw data files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.